An In-depth Technical Guide to 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
An In-depth Technical Guide to 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a stable, crystalline solid that serves as a mild and selective nitrating reagent.[1][2] It is particularly valuable in synthetic organic chemistry for the mono-nitration of sensitive aromatic compounds, such as phenols, naphthols, and aromatic amines.[1][3] This reagent offers significant advantages over traditional nitrating agents (e.g., nitric acid/sulfuric acid mixtures) by minimizing oxidative side reactions, poly-nitration, and issues with regioselectivity.[3] Its ease of handling as a bench-stable solid and good solubility in many organic solvents further enhance its utility in a laboratory setting.[1] Beyond its role in nitration, it is also noted for its applications in the synthesis of flame retardants and dyes.[4]
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is provided in Table 1.
| Property | Value | Source |
| CAS Number | 95111-49-2 | [2][5] |
| Molecular Formula | C₇H₃Br₄NO₃ | [5] |
| Molecular Weight | 468.72 g/mol | [5] |
| Appearance | White to yellow to orange powder/crystal | |
| Purity | Typically ≥97% or >98.0% | [2][5] |
| Storage Conditions | Recommended storage at -20°C in an inert atmosphere and dark place. | [5] |
| Solubility | Reported to be well-soluble in most organic solvents. Specific quantitative data is not available in the provided search results. | [1] |
| Melting Point | Not explicitly stated in the provided search results. | |
| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-] | [5] |
| InChI Key | KKWDBDVGMIDKLP-UHFFFAOYSA-N | [2] |
Synthesis
Overview of Synthetic Routes
The synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one typically involves the nitration of 4-methyl-2,3,5,6-tetrabromophenol. An older method presented challenges due to the use of 100% nitric acid and strict temperature control.[3] A more recent, "facile" synthesis has been developed to overcome these difficulties, employing a modified solvent system and more manageable reaction conditions.[3]
Experimental Protocol: Facile Synthesis
This protocol is a composite representation based on the improved synthesis method described in the literature.[3]
Materials:
-
4-methyl-2,3,5,6-tetrabromophenol
-
Acetic anhydride
-
70% Nitric acid (d 1.42)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-methyl-2,3,5,6-tetrabromophenol in acetic anhydride.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0°C with constant stirring.
-
Nitration: Slowly add 70% nitric acid dropwise to the cooled suspension. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary, but are significantly improved over the original method which could take up to 72 hours.[3]
-
Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Characterization: The final product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Applications in Aromatic Nitration
General Reaction Mechanism
The nitration of aromatic compounds using 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is proposed to proceed through a radical mechanism. Studies using ¹⁵N NMR have indicated that the reaction initiates with the homolytic fission of the C-N bond, forming a radical pair.[3] This radical pair then interacts with the aromatic substrate to yield the mono-nitrated product and the byproduct, 4-methyl-2,3,5,6-tetrabromophenol, which can be recovered and recycled.[3]
Caption: Proposed radical pair mechanism for aromatic nitration.
Experimental Protocol for Nitration
This is a general procedure for the mono-nitration of an activated aromatic compound.
Materials:
-
2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
-
Aromatic substrate (e.g., 1-naphthol)
-
An appropriate organic solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution: Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask with stirring.
-
Reagent Addition: Add 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (typically in a 1:1 molar ratio to the substrate) to the solution.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is generally mild and proceeds efficiently under these conditions.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue contains the nitrated product and the 4-methyl-2,3,5,6-tetrabromophenol byproduct.
-
Purification: The product is purified from the byproduct and any unreacted starting materials using column chromatography or recrystallization.
Substrate Scope and Regioselectivity
This reagent is effective for the mono-nitration of a variety of electron-rich aromatic compounds. A qualitative summary of its applications is presented in Table 2.
| Substrate Class | Typical Outcome | Reference |
| Phenols | Mild and selective mono-nitration. | [1][3] |
| Naphthols | Good yields of mono-nitrated products. | [3] |
| Aromatic Amines | Selective mono-nitration of highly activated amines. | [3] |
Safety and Handling
2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Workflow for Synthesis and Application
The following diagram illustrates the overall workflow from the starting material to the final application of the nitrating reagent.
Caption: Workflow for the synthesis and application of the nitrating reagent.
Conclusion
2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a highly effective and practical reagent for the selective mono-nitration of activated aromatic compounds. Its stability, ease of handling, and the mild conditions under which it reacts make it a valuable tool for synthetic chemists in research and industry. The development of a facile synthesis protocol has further increased its accessibility. The ability to recycle the primary byproduct enhances the overall efficiency and sustainability of its use. This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in the field of chemical and pharmaceutical development.
References
- 1. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]
- 2. 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one [cymitquimica.com]
- 3. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
